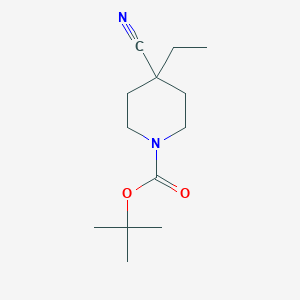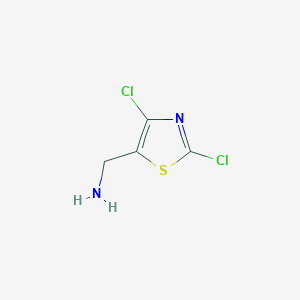
(2,4-Dichlorothiazol-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichlorothiazol-5-yl)methanamine is a chemical compound with the molecular formula C4H4Cl2N2S It belongs to the class of thiazole derivatives, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorothiazol-5-yl)methanamine typically involves the chlorination of thiazole derivatives. One common method is the reaction of 2-aminothiazole with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 2 and 4 positions of the thiazole ring. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dichlorothiazol-5-yl)methanamine undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hypervalent iodine reagents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
(2,4-Dichlorothiazol-5-yl)methanamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2,4-Dichlorothiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chlorothiazol-5-yl)methanamine: Similar structure but with only one chlorine atom.
(4-Methylthiazol-2-yl)methanamine: Contains a methyl group instead of chlorine atoms.
(2,4-Disubstituted thiazoles): Various derivatives with different substituents at the 2 and 4 positions.
Uniqueness
(2,4-Dichlorothiazol-5-yl)methanamine is unique due to the presence of two chlorine atoms at the 2 and 4 positions of the thiazole ring. This structural feature imparts distinct chemical properties and reactivity compared to other thiazole derivatives. The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C4H4Cl2N2S |
|---|---|
Poids moléculaire |
183.06 g/mol |
Nom IUPAC |
(2,4-dichloro-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C4H4Cl2N2S/c5-3-2(1-7)9-4(6)8-3/h1,7H2 |
Clé InChI |
ZJTWVOWQPCIXHF-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(N=C(S1)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13493077.png)

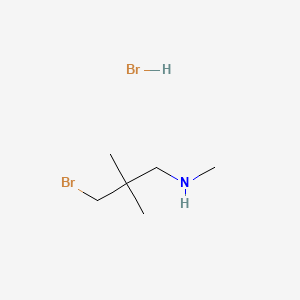
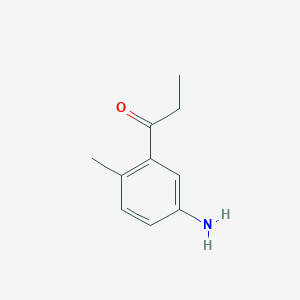
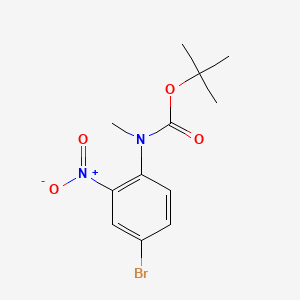
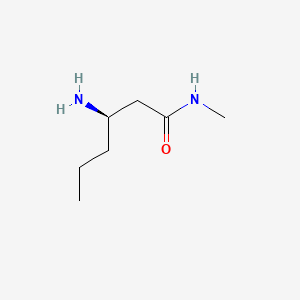
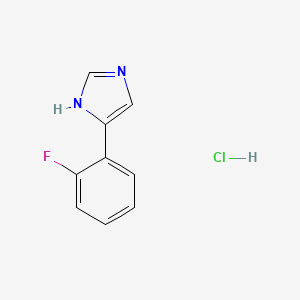
![4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine](/img/structure/B13493110.png)
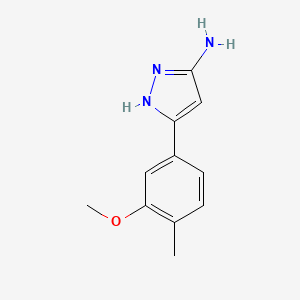
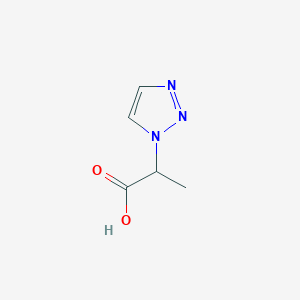
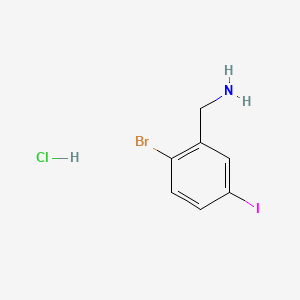
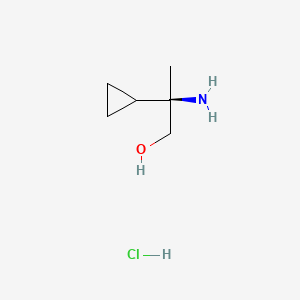
![6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride](/img/structure/B13493141.png)
